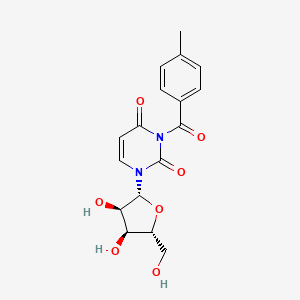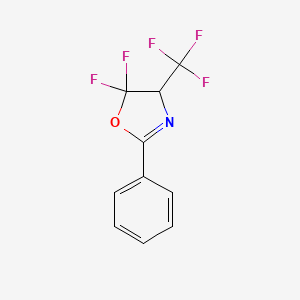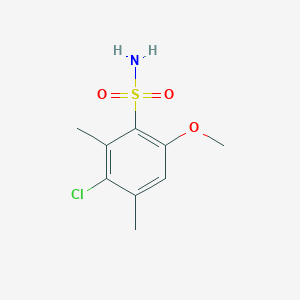![molecular formula C12H29N2PSi B14399123 N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine CAS No. 87813-29-4](/img/structure/B14399123.png)
N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is a chemical compound with the molecular formula C11H26N2SiP. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a methanediamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine typically involves the reaction of N,N,N’,N’-tetraethylmethanediamine with trimethylsilylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining an inert atmosphere to prevent contamination and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylidene derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethylethylenediamine
Uniqueness
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is unique due to the presence of the trimethylsilylphosphanylidene group, which imparts distinct reactivity and coordination properties compared to other similar diamines. This makes it particularly valuable in specialized catalytic applications and advanced material synthesis.
Propriétés
Numéro CAS |
87813-29-4 |
|---|---|
Formule moléculaire |
C12H29N2PSi |
Poids moléculaire |
260.43 g/mol |
Nom IUPAC |
N,N,N',N'-tetraethyl-1-trimethylsilylphosphanylidenemethanediamine |
InChI |
InChI=1S/C12H29N2PSi/c1-8-13(9-2)12(14(10-3)11-4)15-16(5,6)7/h8-11H2,1-7H3 |
Clé InChI |
JVXLGSMRHVYEKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=P[Si](C)(C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


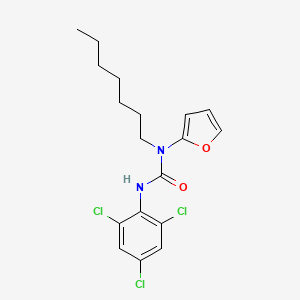
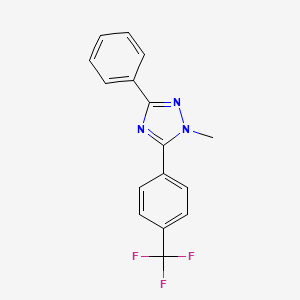
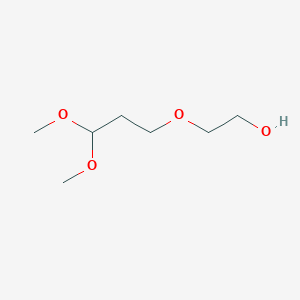
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
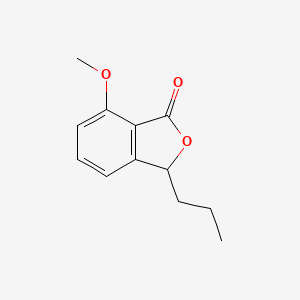
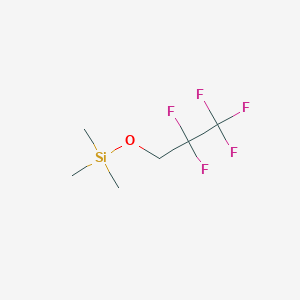
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
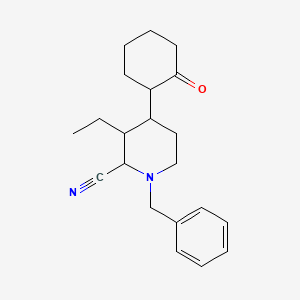
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
